
Benzo(a)pyrene, 7,8-dimethyl-
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Overview
Description
Benzo(a)pyrene (BP), a polycyclic aromatic hydrocarbon (PAH), is a well-studied environmental carcinogen. Its metabolic activation involves cytochrome P450 enzymes and epoxide hydrolase, forming reactive intermediates such as BP 7,8-oxide, BP 7,8-dihydrodiol, and the ultimate carcinogen BP 7,8-dihydrodiol-9,10-oxide (BPDE) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of substituted pyrenes, including benzo(a)pyrene, 7,8-dimethyl-, often involves indirect methods due to the challenges associated with direct substitution. Common synthetic routes include:
Reduction and Dehydration: This method involves the reduction of precursor compounds followed by dehydration to form the desired pyrene derivative.
Transannular Ring Closures: This approach involves the cyclization of biphenyl intermediates to form the pyrene nucleus.
Cyclizations of Biphenyl Intermediates: This method is used to introduce various substituents onto the pyrene ring system.
Industrial Production Methods
Industrial production of benzo(a)pyrene derivatives typically involves large-scale organic synthesis techniques. These methods often require stringent control of reaction conditions to ensure high yields and purity of the final product. Techniques such as liquid-liquid extraction and accelerated solvent extraction are commonly used in the purification process .
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrene, 7,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized by cytochrome P450 enzymes to form epoxides and diols.
Reduction: Reduction reactions can convert the compound into less reactive forms.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common reagents include cytochrome P450 enzymes and epoxide hydrolase.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are often used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various epoxides, diols, and substituted pyrene derivatives. These products are often studied for their biological activity and potential health impacts .
Scientific Research Applications
Benzo(a)pyrene, 7,8-dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzo(a)pyrene, 7,8-dimethyl- involves its metabolic activation by cytochrome P450 enzymes. The compound is first oxidized to form epoxides, which are then hydrolyzed to diols. These diols can further react to form diol epoxides, which are highly reactive and can bind to DNA, leading to mutations and potentially cancer . The aryl hydrocarbon receptor pathway is also involved in the regulation of these metabolic processes .
Comparison with Similar Compounds
Enantiomers of BP 7,8-Oxide: (+)- vs. (-)-Forms
The stereochemistry of BP 7,8-oxide significantly impacts its metabolic fate and carcinogenicity:
- Metabolism :
- Liver microsomes from rats, mice, and humans preferentially metabolize (+)-BP 7,8-oxide over the (-)-enantiomer, producing (-)-BP 7,8-dihydrodiol with >98% enantiomeric purity at low substrate conversion rates (<30%). At higher conversion rates (>50%), stereochemical purity decreases due to kinetic resolution .
- (+)-BP 7,8-oxide exhibits a higher affinity for epoxide hydrolase (Km = 1.7 µM) compared to (-)-BP 7,8-oxide (Km = 20 µM), leading to faster dihydrodiol formation .
- Carcinogenicity: (+)-BP 7,8-oxide is 2–7 times more tumorigenic in mouse skin and 10 times more potent in inducing lung adenomas in newborn mice than (-)-BP 7,8-oxide . Synergistic carcinogenic effects occur when racemic BP 7,8-oxide is metabolized, suggesting enantiomeric interactions enhance tumorigenicity .
Table 1: Tumorigenicity of BP 7,8-Oxide Enantiomers
Parameter | (+)-BP 7,8-Oxide | (-)-BP 7,8-Oxide | Racemic Mixture |
---|---|---|---|
Skin Papillomas (Mice) | High activity | Low activity | Moderate |
Lung Adenomas (Newborn) | 10x higher | Baseline | Intermediate |
Liver Tumor Incidence | Significant | Minimal | Not reported |
Comparison of BP Oxides: 4,5-, 7,8-, and 9,10-Oxides
- Mutagenicity :
BP 4,5-oxide (K-region) is highly mutagenic in bacterial assays (e.g., Salmonella TA1537/TA1538), whereas BP 7,8- and 9,10-oxide exhibit <1% mutagenicity due to instability in aqueous media .
Table 2: Stability and Mutagenicity of BP Oxides
Oxide | Stability (Half-Life) | Mutagenic Activity (Relative to BP 4,5-Oxide) |
---|---|---|
4,5-Oxide | Hours | 100% |
7,8-Oxide | Minutes | <1% |
9,10-Oxide | Minutes | <1% |
Methyl Derivatives of BP: 7-MBaP vs. BP
- Metabolism: 7-MBaP forms a 7,8-dihydrodiol metabolite, similar to BP, but with reduced diol-epoxide formation, suggesting diminished carcinogenic activation . Methyl substitution at the 7-position increases 3-hydroxy-7-MBaP formation while decreasing oxidation at other sites .
Table 3: Metabolic Differences Between BP and 7-MBaP
Parameter | BP | 7-MBaP |
---|---|---|
7,8-Dihydrodiol Formation | High | Moderate (~50% BP) |
Diol-Epoxide Yield | Significant | Reduced |
3-Hydroxylation | Baseline | Enhanced |
Structural Analogues: 4-Methyl-BP and 3,11-Dimethyl-BP
- Molecular Strain : Methyl substitutions at the 4- or 3,11-positions introduce steric hindrance, altering metabolic pathways compared to unsubstituted BP .
Properties
CAS No. |
82859-54-9 |
---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
7,8-dimethylbenzo[a]pyrene |
InChI |
InChI=1S/C22H16/c1-13-6-10-18-19-11-9-16-5-3-4-15-7-8-17(22(19)21(15)16)12-20(18)14(13)2/h3-12H,1-2H3 |
InChI Key |
KYFAMXWYAHVIOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)C |
Origin of Product |
United States |
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